2-Propenenitrile, 3-amino-3-(4-chlorophenyl)-
Overview
Description
2-Propenenitrile, 3-amino-3-(4-chlorophenyl)- is an organic compound with the molecular formula C9H7ClN2 It is a derivative of propenenitrile, featuring an amino group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenenitrile, 3-amino-3-(4-chlorophenyl)- typically involves the reaction of 4-chlorobenzaldehyde with malononitrile in the presence of ammonium acetate. The reaction proceeds through a Knoevenagel condensation followed by cyclization to yield the desired product. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same starting materials and reaction conditions but utilizes industrial reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Propenenitrile, 3-amino-3-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for the chlorophenyl group.
Major Products Formed
Oxidation: Formation of corresponding nitrile oxides.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Propenenitrile, 3-amino-3-(4-chlorophenyl)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propenenitrile, 3-amino-3-(4-chlorophenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenenitrile, 3-amino-3-(3-chlorophenyl)
- 2-Propenenitrile, 3-amino-3-(4-bromophenyl)
- 2-Propenenitrile, 3-amino-3-(4-fluorophenyl)
Uniqueness
2-Propenenitrile, 3-amino-3-(4-chlorophenyl)- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C9H7ClN2 |
---|---|
Molecular Weight |
178.62 g/mol |
IUPAC Name |
3-amino-3-(4-chlorophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H7ClN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-5H,12H2 |
InChI Key |
KJYOCBARUBWAHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=CC#N)N)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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